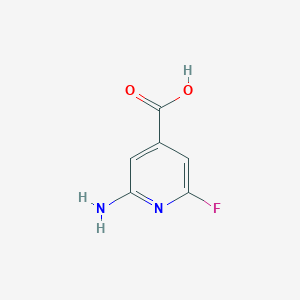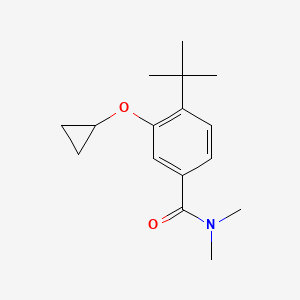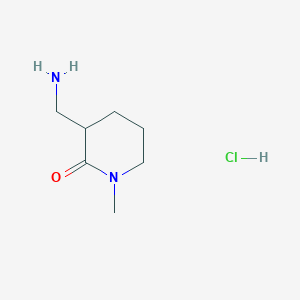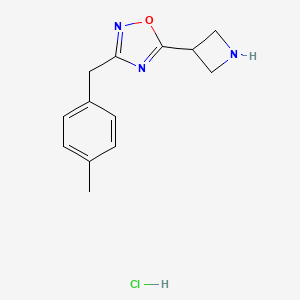
2-(Azetidin-3-ylsulfanyl)pyrimidine hydrochloride
Übersicht
Beschreibung
2-(Azetidin-3-ylsulfanyl)pyrimidine hydrochloride, also known as 2-ASP or ASP, is a novel synthetic molecule that has been gaining attention in the scientific community due to its potential applications in research and medicine. ASP is a small molecule that can be used to synthesize a variety of other compounds. In addition, ASP has a number of biochemical and physiological effects, including anti-inflammatory, anti-bacterial, and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activities
- Synthesis and Biological Activities : A study reported the synthesis of azetidinone analogues with a focus on their antioxidant, antimicrobial, and antitubercular activities. These compounds were synthesized via condensation reactions and tested against bacterial, fungal strains, and Mycobacterium tuberculosis. The research aims to design and synthesize compounds with improved antibacterial and antituberculosis properties based on molecular studies (Chandrashekaraiah et al., 2014).
Anticancer Applications
- Pyrrolobenzodiazepines and Azetidino-Benzodiazepines : Research on the synthesis of imine-, triazoline-, or aziridine-containing pyrrolo[1,4]benzodiazepines (PBDs), and azetidino[1,4]benzodiazepines through intramolecular azide to alkene 1,3-dipolar cycloadditions reveals the potential of these compounds as antitumor antibiotics. The study highlights the synthetic routes to these compounds and their significance in cancer treatment (Hemming et al., 2014).
Antiviral Evaluation
- Nucleoside Analogs : Another study focused on the synthesis of azetidinyl pyrimidine nucleosides as analogs of oxetanocin-A for antiviral evaluation. Although these specific compounds did not exhibit significant antiviral activity in cell culture tests, the research contributes to the understanding of structural requirements for antiviral efficacy (Hosono et al., 1994).
Synthesis and Characterization
- Chemical Synthesis and Applications : Another segment of research discusses the synthesis of azetidin-2-one derivatives and their characterization. These compounds have documented activities such as antibacterial, antifungal, anticancer, antitubercular, anti-HIV, analgesic, anti-inflammatory, and ulcerogenic. Such studies shed light on the multifaceted applications of azetidinone derivatives in medicinal chemistry (Ramachandran et al., 2022).
Eigenschaften
IUPAC Name |
2-(azetidin-3-ylsulfanyl)pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S.ClH/c1-2-9-7(10-3-1)11-6-4-8-5-6;/h1-3,6,8H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPWGEFWVQRWAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)SC2=NC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-ylsulfanyl)pyrimidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




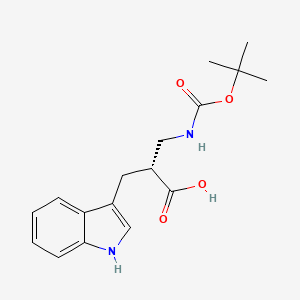



![{2-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}amine hydrochloride](/img/structure/B1379022.png)



